18|A-Glycyrrhetyl-3-O-sulfate-d2
Description
Significance of Pentacyclic Triterpenoids in Natural Product Chemistry
Pentacyclic triterpenoids are a large and structurally diverse group of natural compounds, widely distributed in the plant kingdom. nih.gov These molecules, composed of six isoprene (B109036) units, form complex ring structures that give rise to a wide array of biological activities. nih.gov They are known for their medicinal properties, including anti-inflammatory, anti-viral, anti-tumor, and hepatoprotective effects. rsc.orgresearchgate.netmdpi.com
The basic skeletons of pentacyclic triterpenoids, such as oleanane, ursane, and lupane, are derived from the cyclization of squalene. nih.govrsc.org Subsequent modifications by enzymes like cytochrome P450 monooxygenases and glycosyltransferases lead to the vast diversity of naturally occurring triterpenoids. rsc.orgresearchgate.net The oleanane-type pentacyclic triterpenoid, glycyrrhetinic acid, is a prominent example, valued for its therapeutic potential. nih.gov
Overview of Glycyrrhizin (B1671929) and Glycyrrhetinic Acid Metabolism
Glycyrrhizin, a major active component of licorice root (Glycyrrhiza glabra), is a triterpene glycoside. nih.govdrugbank.com Upon oral administration, glycyrrhizin is not readily absorbed. Instead, it is hydrolyzed by intestinal bacteria to its aglycone, glycyrrhetinic acid (GA). mdpi.comd-nb.info GA is the primary active metabolite and is responsible for many of the pharmacological effects attributed to licorice. nih.gov
Glycyrrhetinic acid exists in two main isomers, 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid, with the latter being the more abundant and biologically active form. nih.govfrontiersin.org The metabolism of glycyrrhetinic acid is complex, involving multiple enzymatic reactions in the liver, such as sulfation and glucuronidation. d-nb.infonih.gov One of the significant metabolites is 18β-glycyrrhetyl-3-O-sulfate. nih.govmedchemexpress.com This sulfated metabolite has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govmedchemexpress.com The inhibition of this enzyme can lead to a condition known as pseudoaldosteronism. nih.govnih.gov
Recent research has also identified other metabolites, including hydroxylated and glucuronidated forms of glycyrrhetyl sulfate (B86663), further highlighting the intricate metabolic fate of this class of compounds. d-nb.infonih.govresearchgate.net
Rationale for Isotopic Labeling in Metabolomics and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. numberanalytics.comgeneralmetabolics.com By replacing one or more atoms of a compound with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the molecule and its metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov This approach provides invaluable insights into metabolic pathways, reaction kinetics, and the mechanisms of drug action. nih.govresearchgate.net
Deuterium, a stable isotope of hydrogen, is a particularly useful label in metabolic studies. wikipedia.org The replacement of hydrogen with deuterium creates a "heavy" version of the molecule that is chemically similar to its non-deuterated counterpart but can be distinguished by its mass. wikipedia.org This subtle change allows for the precise tracking of metabolic transformations.
A key advantage of using deuterated analogues is the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. wikipedia.orgnih.gov By observing these changes in metabolic rates, researchers can identify the specific sites of enzymatic attack on a molecule and gain a deeper understanding of its metabolic profile. nih.gov
Furthermore, deuterated compounds serve as excellent internal standards in quantitative bioanalysis. nih.gov By adding a known amount of the deuterated analogue to a biological sample, the concentration of the non-deuterated (endogenous or administered) compound can be accurately determined using isotope dilution mass spectrometry. numberanalytics.com This method corrects for variations in sample preparation and instrument response, leading to highly reliable data. The use of deuterated analogues has been instrumental in pharmacokinetic studies, helping to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. wikipedia.orgnih.gov
The synthesis of 18α-Glycyrrhetyl-3-O-sulfate-d2 is therefore a logical step in the ongoing research into glycyrrhetinic acid metabolism. This deuterated version will enable more precise and detailed investigations into the pharmacokinetics and metabolic pathways of its non-deuterated counterpart, ultimately contributing to a better understanding of its biological role.
Interactive Data Tables
Table 1: Key Compounds in Glycyrrhizin Metabolism
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| Glycyrrhizin | C42H62O16 | 822.94 | Prodrug from licorice root nih.govdrugbank.com |
| Glycyrrhetinic Acid (GA) | C30H46O4 | 470.69 | Active metabolite of glycyrrhizin nih.gov |
| 18β-Glycyrrhetyl-3-O-sulfate | C30H46O7S | 550.75 | Major metabolite of GA, 11β-HSD2 inhibitor nih.govmedchemexpress.com |
| 3-Monoglucuronyl glycyrrhetinic acid (3MGA) | C36H54O10 | 646.81 | Metabolite implicated in pseudoaldosteronism researchgate.net |
Table 2: Applications of Isotopic Labeling in Biomedical Research
| Technique | Principle | Key Applications |
| Metabolomics | Tracing the flow of isotopically labeled substrates through metabolic pathways. numberanalytics.comnih.gov | Elucidating metabolic networks, flux analysis, identifying novel metabolites. nih.govresearchgate.net |
| Pharmacokinetic Studies | Using isotopically labeled drugs to track their absorption, distribution, metabolism, and excretion (ADME). wikipedia.org | Determining drug half-life, bioavailability, and metabolic fate. wikipedia.org |
| Mechanistic Enzymology | Investigating the kinetic isotope effect to understand enzyme reaction mechanisms. wikipedia.org | Identifying rate-limiting steps and transition states of enzymatic reactions. wikipedia.org |
| Quantitative Bioanalysis | Using labeled compounds as internal standards for accurate quantification of analytes. numberanalytics.comnih.gov | Isotope dilution mass spectrometry for precise measurement of drug and metabolite concentrations. numberanalytics.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O7S |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-11,11-dideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,12,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1/i9D2 |
InChI Key |
IKLVARHEXXESBF-BXDPVTGVSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C([C@H]1OS(=O)(=O)O)(C)C)C)[2H] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for Deuterated Glycyrrhetyl Sulfates
Spectroscopic and Chromatographic Validation of Deuteration
Following the synthesis, rigorous analytical techniques are essential to confirm the successful incorporation of deuterium (B1214612) at the intended position and to determine the isotopic purity of the final compound.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and assessing its isotopic composition. nih.govresearchgate.net For 18α-Glycyrrhetyl-3-O-sulfate-d2, the mass spectrum would show a molecular ion peak shifted by two mass units compared to its non-deuterated counterpart, confirming the incorporation of two deuterium atoms. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further validating the elemental composition of the deuterated molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions, which can provide further structural information and confirm the location of the deuterium label. nih.govnih.gov For instance, monitoring specific fragment ions in an MS/MS experiment can reveal whether the deuterium is located on a particular part of the glycyrrhetyl skeleton. nih.gov
Chromatographic Techniques: Liquid chromatography (LC), often coupled with mass spectrometry (LC-MS), is crucial for purifying the final product and assessing its purity. nih.govnih.gov High-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase would be used to separate the deuterated compound from any unreacted starting materials or byproducts. nih.gov The purity of the isolated compound would be determined by the peak area percentage in the chromatogram.
Data Tables
Table 1: Spectroscopic Data for Glycyrrhetinic Acid Derivatives
| Technique | Analyte | Key Observations | Reference |
| ¹H and ¹³C NMR | 18β-glycyrrhetinic acid-3-O-β-D-glucuronide | Complete assignments based on 1D and 2D NMR data. | iosrphr.org |
| Mass Spectrometry | Glycyrrhizin (B1671929) (GL) and Glycyrrhetinic Acid (GA) | Selected ion monitoring transitions of m/z 823 → 453 for GL and m/z 471 → 149 for GA. | nih.gov |
| Mass Spectrometry | Glycyrrhizic Acid | Parent ion [M-H]⁻ at m/z 821.49 and major product ion at m/z 113.49. | researchgate.net |
Metabolic Investigations of 18|a Glycyrrhetyl 3 O Sulfate D2 As a Tracer
In Vitro Metabolic Studies Using Cellular and Subcellular Systems
In vitro models are instrumental in dissecting the specific enzymatic processes involved in the metabolism of 18α-Glycyrrhetyl-3-O-sulfate. These systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism.
Hepatic Microsomal and Cytosolic Biotransformation Studies
The liver is a primary site for the metabolism of xenobiotics, and hepatic subcellular fractions are crucial for identifying the enzymes responsible for biotransformation. Following its absorption, glycyrrhetinic acid (GA), the precursor to 18α-glycyrrhetyl-3-O-sulfate, undergoes extensive metabolism in the liver.
Studies utilizing rat liver microsomes have been pivotal in understanding these transformations. The sulfation of the 3-hydroxyl group of glycyrrhetinic acid is a key step, catalyzed by sulfotransferase enzymes (SULTs) present in the liver cytosol. Specifically, SULT2A1 has been identified as the enzyme responsible for the metabolic reaction of GA to 18β-glycyrrhetyl-3-O-sulfate. elsevierpure.comfrontiersin.org
Further metabolism can occur through the action of cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum (microsomal fraction). d-nb.info These enzymes can introduce hydroxyl groups at various positions on the glycyrrhetinic acid molecule. For instance, hydroxylation at the C-22 position leads to the formation of 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate. nih.govnih.gov Another potential metabolic reaction in liver microsomes is the oxidation of the 3-hydroxyl group to a ketone, catalyzed by glycyrrhetinate (B1240380) dehydrogenase, an enzyme that shows male-specific expression in rats. nih.gov
Table 1: Key Hepatic Enzymes in the Biotransformation of Glycyrrhetinic Acid
| Enzyme Family | Subcellular Location | Metabolic Reaction | Resulting Metabolite |
|---|---|---|---|
| Sulfotransferase (SULT2A1) | Cytosol | Sulfation at C-3 | 18β-Glycyrrhetyl-3-O-sulfate |
| Cytochrome P450 (CYP) | Microsomes | Hydroxylation at C-22 | 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate |
| Glycyrrhetinate Dehydrogenase | Microsomes | Oxidation at C-3 | 3-keto-18β-glycyrrhetic acid |
Intestinal Microbial Metabolism and Hydrolysis Pathways
The journey of many orally administered compounds begins in the gastrointestinal tract, where the gut microbiota plays a profound role in their initial metabolism. Glycyrrhizin (B1671929), the parent compound, is poorly absorbed in its original form. nih.gov Instead, it undergoes hydrolysis by β-glucuronidase enzymes produced by intestinal bacteria, which cleaves off the two glucuronic acid moieties to release the aglycone, glycyrrhetinic acid (GA). researchgate.netmdpi.com
This initial hydrolysis is a critical step for subsequent absorption and systemic availability. nih.gov Specific strains of intestinal bacteria, such as Eubacterium spp. and Bacteroides spp., have been identified as being particularly efficient at this transformation. researchgate.net Furthermore, some bacteria possess a novel β-D-glucuronidase that can hydrolyze the intermediate metabolite, glycyrrhetyl mono-glucuronide (GAMG), to GA. nih.gov The activity of the gut microbiome can, therefore, significantly influence the amount of GA available for absorption and subsequent conversion to 18α-glycyrrhetyl-3-O-sulfate. mdpi.com
In Vivo Metabolic Fate and Disposition in Animal Models (Focus on Tracer Function)
Animal models, particularly those with specific genetic modifications, are invaluable for tracking the absorption, distribution, metabolism, and excretion (ADME) of compounds like 18α-Glycyrrhetyl-3-O-sulfate-d2. The use of a deuterated tracer allows for precise differentiation of the administered compound and its metabolites from endogenous substances.
Absorption and Systemic Circulation Tracking
Following the intestinal microbial hydrolysis of glycyrrhizin to glycyrrhetinic acid, GA is absorbed into the systemic circulation. nih.gov Once in the bloodstream, GA is transported to the liver, where it is metabolized into various conjugates, including 18β-glycyrrhetyl-3-O-sulfate. researchgate.net
Studies in rats have shown that after oral administration of GA, both GA and its sulfate (B86663) conjugate, 18β-glycyrrhetyl-3-O-sulfate, can be detected in the plasma. nih.govnih.gov In multidrug resistance-associated protein 2 (Mrp2)-deficient Eisai hyperbilirubinuria rats (EHBRs), the plasma concentrations of 18β-glycyrrhetyl-3-O-sulfate and its hydroxylated metabolite were found to be significantly higher than in normal rats, indicating the importance of Mrp2 in the biliary excretion of these compounds. d-nb.info These metabolites are highly bound to albumin in the blood, which limits their glomerular filtration in the kidneys. nih.gov
Distribution to Target Tissues and Organs
The distribution of 18β-glycyrrhetyl-3-O-sulfate to various tissues is a critical aspect of its pharmacological and toxicological profile. As a substrate for organic anion transporters (OATs), specifically OAT1 and OAT3, this compound can be actively transported into certain cells. nih.govnih.gov These transporters are expressed in the kidneys, which plays a significant role in its elimination. frontiersin.org
The ability of 18β-glycyrrhetyl-3-O-sulfate to enter renal tubular cells is particularly noteworthy, as this is where it can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). d-nb.inforesearchgate.net
Elimination Pathways and Excretion Routes
The elimination of 18β-glycyrrhetyl-3-O-sulfate and its related metabolites occurs through both biliary and renal pathways. A primary route of elimination from the liver is excretion into the bile, a process mediated by the transporter Mrp2. d-nb.inforesearchgate.net Once in the intestine, these biliary-excreted conjugates can be hydrolyzed back to GA by intestinal bacteria, allowing for reabsorption in a process known as enterohepatic circulation. nih.gov
In addition to biliary excretion, renal elimination is also a significant pathway. Due to high plasma protein binding, glomerular filtration is limited. nih.gov However, active tubular secretion via OAT1 and OAT3 facilitates the transport of 18β-glycyrrhetyl-3-O-sulfate into the urine. nih.govnih.gov Studies in EHBR rats, which have impaired biliary excretion, show a marked increase in the urinary elimination of 18β-glycyrrhetyl-3-O-sulfate and its metabolites. d-nb.infonih.gov
Table 2: In Vivo Metabolic Profile of 18β-Glycyrrhetyl-3-O-sulfate in EHBR Rats Following Oral Administration of Glycyrrhetinic Acid
| Compound | Detected in Plasma | Detected in Urine | Key Transporters Involved in Elimination |
|---|---|---|---|
| Glycyrrhetinic Acid (GA) | Yes | No | - |
| 18β-Glycyrrhetyl-3-O-sulfate | Yes | Yes | OAT1, OAT3, Mrp2 |
| 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate | Yes | Yes | OAT1, OAT3, Mrp2 |
Enzymatic Formation and Degradation Pathways
The biotransformation of 18α-glycyrrhetinic acid, the aglycone of the naturally occurring sweetening agent glycyrrhizin, involves several key enzymatic reactions that determine its metabolic fate. These pathways include conjugation reactions, which increase water solubility and facilitate excretion, and deconjugation reactions, which can lead to the recycling of the parent compound.
Role of Sulfotransferases (e.g., SULT2A1) in Conjugation
The formation of 18α-Glycyrrhetyl-3-O-sulfate is a critical step in the metabolism of 18α-glycyrrhetinic acid. This conjugation reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Specifically, the cytosolic sulfotransferase SULT2A1 has been identified as a key enzyme in the sulfation of various steroid hormones and xenobiotics. endocrine-abstracts.org Research suggests that 18α-glycyrrhetinic acid is a substrate for SULT2A1, which facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the glycyrrhetinic acid molecule. This process results in the formation of 18α-Glycyrrhetyl-3-O-sulfate. nih.gov
The biosynthesis of 18β-glycyrrhetyl-3-O-sulfate is considered to occur through a three-step metabolic process involving sulfotransferase, cytochrome P450 (CYP), and glucuronyltransferase. nih.gov The initial sulfation step is crucial as it can influence the subsequent metabolic transformations of the molecule. Studies have shown that glycyrrhetinic acid can inhibit the SULT2A1-mediated sulfation of other corticosteroids, indicating a competitive interaction at the enzymatic level. endocrine-abstracts.org
| Enzyme Family | Specific Enzyme Example | Substrate | Product |
|---|---|---|---|
| Sulfotransferases | SULT2A1 | 18α-Glycyrrhetinic Acid | 18α-Glycyrrhetyl-3-O-sulfate |
| Cytochrome P450 | - | 18α-Glycyrrhetyl-3-O-sulfate | Hydroxylated metabolites |
| Glucuronyltransferases | - | Hydroxylated metabolites | Glucuronide conjugates |
Deconjugation Mechanisms and Enzyme Identification
Following its formation and potential circulation, 18α-Glycyrrhetyl-3-O-sulfate can undergo deconjugation, a process that removes the sulfate group and regenerates the parent compound, 18α-glycyrrhetinic acid. This hydrolysis is primarily carried out by sulfatase enzymes. The family of arylsulfatases, which are known to hydrolyze sulfate esters from a wide array of substrates, are implicated in this process. nih.gov
Specifically, steroid sulfatase (STS), an enzyme responsible for the hydrolysis of various aryl and alkyl steroid sulfates, is a likely candidate for the deconjugation of 18α-Glycyrrhetyl-3-O-sulfate. nih.gov This enzymatic action is particularly significant in the context of enterohepatic circulation, where sulfated metabolites excreted in the bile can be hydrolyzed by bacterial sulfatases in the gut, allowing for the reabsorption of the lipophilic parent compound. nih.govwikipedia.org While direct evidence pinpointing a single enzyme for the deconjugation of 18α-Glycyrrhetyl-3-O-sulfate is still emerging, the well-established role of arylsulfatases and steroid sulfatases in similar metabolic pathways provides a strong basis for their involvement. nih.govnih.gov
Elucidation of Enterohepatic Circulation Dynamics Using Deuterated Probes
Enterohepatic circulation is a critical process where compounds are transported from the liver to the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. wikipedia.org This recycling mechanism can significantly prolong the half-life and exposure of a compound and its metabolites in the body. uq.edu.au
The use of deuterated probes, such as 18|A-Glycyrrhetyl-3-O-sulfate-d2, offers a powerful methodology to study these complex dynamics. By introducing a stable isotope-labeled tracer, researchers can distinguish the exogenously administered compound from the endogenous pool and accurately track its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry, enabling the quantification of the tracer and its metabolites in various biological matrices like plasma, bile, and feces.
Studies have demonstrated the significant enterohepatic circulation of glycyrrhetinic acid and its metabolites. nih.govwikipedia.org For instance, it has been shown that sulfated metabolites of glycyrrhetinic acid are excreted into the bile and can be subsequently hydrolyzed by intestinal bacteria, leading to the reabsorption of the parent compound. nih.gov The use of a deuterated tracer like this compound would allow for a more precise quantification of the extent of this recirculation. By measuring the ratio of the deuterated and non-deuterated forms of glycyrrhetinic acid and its metabolites over time, it is possible to model the kinetics of the enterohepatic circulation, including the rates of biliary excretion, intestinal hydrolysis, and reabsorption.
| Biological Matrix | Analyte Measured | Expected Finding with Deuterated Tracer | Information Gained |
|---|---|---|---|
| Plasma | 18α-Glycyrrhetyl-3-O-sulfate-d2 and 18α-Glycyrrhetinic acid-d2 | Appearance of secondary peaks in the concentration-time profile | Evidence and timing of reabsorption from the gut |
| Bile | 18α-Glycyrrhetyl-3-O-sulfate-d2 | High concentration of the deuterated sulfate conjugate | Quantification of biliary excretion rate |
| Feces | 18α-Glycyrrhetinic acid-d2 | Presence of the deuterated parent compound | Estimation of the fraction of the dose that is not reabsorbed |
While the concept of using deuterated tracers in metabolic research is well-established, specific studies detailing the use of this compound to quantitatively elucidate the enterohepatic circulation of glycyrrhetinic acid are not yet widely published. However, the principles of stable isotope tracer kinetics provide a clear framework for how such studies would be designed and the valuable insights they would yield into the complex metabolic journey of this compound.
Analytical Methodologies and Applications in Research
Utilization as an Internal Standard in Quantitative Bioanalysis
Stable isotope-labeled compounds, such as 18β-Glycyrrhetyl-3-O-sulfate-d2, are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis. The use of a deuterated analog of the analyte of interest helps to ensure the highest possible accuracy and precision in the quantification of the parent compound and its metabolites in complex biological matrices. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations during sample preparation and analysis.
Development of LC-MS/MS Methods for Parent Compound and Metabolite Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of drugs and their metabolites in biological fluids. In the context of glycyrrhetinic acid and its derivatives, several LC-MS/MS methods have been developed for their quantification in plasma, urine, and bile.
In a typical assay, a known amount of the deuterated internal standard, 18β-Glycyrrhetyl-3-O-sulfate-d2, would be added to the biological sample at the beginning of the sample preparation process. This process often involves protein precipitation or solid-phase extraction to remove interferences. The extract is then subjected to chromatographic separation, usually on a reversed-phase column, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample.
Research has demonstrated the successful quantification of 18β-glycyrrhetyl-3-O-sulfate and other metabolites in various biological samples using LC-MS/MS. For instance, in studies investigating the metabolites of glycyrrhizin (B1671929), researchers have measured the concentrations of compounds like 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate and 18β-glycyrrhetyl-3-O-sulfate in the plasma and urine of rats. nih.gov While these studies may have used other internal standards, the methodology provides a clear framework for the application of 18β-Glycyrrhetyl-3-O-sulfate-d2.
Table 1: Example LC-MS/MS Parameters for Quantification
| Parameter | Setting |
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (Analyte) | Hypothetical m/z |
| Monitored Transition (IS) | Hypothetical m/z + 2 |
Tracer Applications in Mass Spectrometry-Based Metabolomics
Isotope tracing is a powerful technique used in metabolomics to track the metabolic fate of a molecule and to measure the flux through metabolic pathways. By introducing a stable isotope-labeled compound into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, providing valuable insights into metabolic dynamics.
Isotope Tracing for Pathway Flux Analysis
While specific studies utilizing 18β-Glycyrrhetyl-3-O-sulfate-d2 for pathway flux analysis are not extensively documented in current literature, the principles of isotope tracing are broadly applicable. In such an experiment, 18β-Glycyrrhetyl-3-O-sulfate-d2 would be administered to an in vitro or in vivo model. At various time points, biological samples would be collected and analyzed by mass spectrometry to identify and quantify metabolites that have incorporated the deuterium (B1214612) label.
Advanced Chromatographic Separation Techniques for Isomeric Forms
The separation of isomeric and closely related compounds is a significant challenge in analytical chemistry. In the analysis of glycyrrhetinic acid metabolites, several isomeric forms can exist, including glucuronide and sulfate (B86663) conjugates at different positions on the molecule.
Researchers have encountered difficulties in separating 18β-glycyrrhetyl-3-O-sulfate from other metabolites like 3-monoglucuronyl glycyrrhetinic acid (3MGA) using standard reversed-phase octadecyl silica gel (ODS) columns. nih.gov To overcome this, advanced chromatographic techniques have been employed. One successful approach involves the use of multi-mode columns, such as the Scherzo SM-C18, which incorporates both reversed-phase and ion-exchange functionalities. nih.gov This type of column provides enhanced selectivity for polar and ionic compounds, enabling the separation of closely related metabolites. nih.gov
The development of such specialized chromatographic methods is essential for the accurate quantification of individual isomers and for a complete understanding of the metabolic profile of glycyrrhetinic acid.
Table 2: Chromatographic Columns for Separation of Glycyrrhetinic Acid Metabolites
| Column Type | Separation Principle | Application |
| Octadecyl Silica (ODS) | Reversed-phase | General separation, but may have limitations for closely related isomers. |
| Multi-mode (e.g., Scherzo SM-C18) | Reversed-phase and Ion-exchange | Improved separation of isomeric and polar metabolites. nih.gov |
Comparative Research of 18|a Glycyrrhetyl 3 O Sulfate D2 with Non Deuterated Analogues
Comparative Metabolic Stability and Pathway Analysis
Information regarding the metabolic stability and pathway analysis of 18α-Glycyrrhetyl-3-O-sulfate-d2 is not available. A typical study in this area would involve incubating both the deuterated and non-deuterated compounds with liver microsomes or other metabolic systems to determine the rate of degradation and identify the resulting metabolites. The expectation would be that the deuterated compound would exhibit greater metabolic stability.
Table 1: Illustrative Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 18α-Glycyrrhetyl-3-O-sulfate | Data not available | Data not available |
| 18α-Glycyrrhetyl-3-O-sulfate-d2 | Data not available | Data not available |
Assessment of Isotope Effects on Enzyme Kinetics and Reaction Mechanisms
The assessment of kinetic isotope effects (KIE) is fundamental to understanding how deuteration affects enzyme-catalyzed reactions. nih.govnih.gov For 18α-Glycyrrhetyl-3-O-sulfate-d2, this would involve detailed kinetic studies with the enzymes responsible for its metabolism, such as cytochrome P450 isoforms. plos.orgresearchgate.net Such studies would measure key kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). A significant KIE would be observed if the C-D bond cleavage is the rate-limiting step in the metabolic process. plos.org
Table 2: Hypothetical Enzyme Kinetic Parameters
| Compound | Enzyme | Km (µM) | Vmax (nmol/min/mg) | KIE (VmaxH/VmaxD) |
| 18α-Glycyrrhetyl-3-O-sulfate | CYP3A4 | Data not available | Data not available | N/A |
| 18α-Glycyrrhetyl-3-O-sulfate-d2 | CYP3A4 | Data not available | Data not available | Data not available |
Differential Binding and Interaction Profiling
There is no published research on the differential binding and interaction profiles of 18α-Glycyrrhetyl-3-O-sulfate-d2. While deuterium (B1214612) substitution is not generally expected to alter equilibrium binding to receptors, as it does not change the molecule's shape, subtle effects on binding kinetics or allosteric interactions cannot be ruled out without experimental data. Such studies would typically involve techniques like surface plasmon resonance or radioligand binding assays to compare the affinity and binding kinetics of the deuterated and non-deuterated compounds to relevant biological targets.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Metabolites Using Deuterated Tracers
The metabolism of glycyrrhizin (B1671929) and its active form, glycyrrhetinic acid, is known to be complex, involving multiple conjugation reactions in the liver, such as sulfation and glucuronidation. nih.govnih.gov While major metabolites like 18β-Glycyrrhetyl-3-O-sulfate have been identified, the full metabolic fate of glycyrrhetinic acid is likely not completely mapped, with minor or transient metabolites remaining undiscovered.
The use of deuterated tracers like 18β-Glycyrrhetyl-3-O-sulfate-d2 offers a powerful strategy to uncover these unknown metabolic products. When introduced into a biological system (such as in vitro cell cultures or in vivo animal models), the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. However, the deuterium (B1214612) atoms act as a unique mass tag. Using high-resolution mass spectrometry, researchers can specifically search for the characteristic isotopic signature of the deuterated tracer and its downstream products. nih.gov Any molecule containing this signature is unequivocally identified as a metabolite of the administered compound, allowing for the confident discovery of novel, low-abundance metabolites that would otherwise be lost in the complex background of endogenous molecules.
Table 1: Hypothetical Mass Spectrometry Data for Metabolite Discovery
| Compound | Expected Mass (Undeuterated) | Observed Mass (from d2-Tracer) | Mass Shift | Implication |
| 18β-Glycyrrhetyl-3-O-sulfate | 550.3 | 552.3 | +2 | Parent tracer identified |
| Known Metabolite A (e.g., Glucuronide conjugate) | 726.4 | 728.4 | +2 | Confirms known pathway |
| Unknown Peak 1 | N/A | 568.3 | +2 (from parent) | Potential new oxidized metabolite |
| Unknown Peak 2 | N/A | 744.4 | +2 (from parent) | Potential new di-conjugate |
This non-targeted stable isotope labeling approach can reveal unexpected biochemical transformations and help build a more complete map of the metabolic network. frontiersin.org
Advanced Mechanistic Investigations Utilizing Stable Isotope Labeling
18β-Glycyrrhetyl-3-O-sulfate is a known potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov This enzyme is critical for modulating glucocorticoid activity by converting active cortisol to inactive cortisone (B1669442). nih.gov Inhibition of 11β-HSD2 is the primary mechanism behind the adverse effects associated with excessive licorice consumption. nih.gov While the inhibitory effect is established, the precise kinetic and dynamic interactions at the enzyme's active site can be further elucidated using stable isotope labeling.
A key application is in kinetic studies to understand enzyme-inhibitor interactions. For instance, studies have successfully used deuterated cortisol to probe the activity of 11β-HSD isozymes. By administering a deuterated substrate, the enzymatic conversion can be traced with high precision, and the effect of an inhibitor like 18β-Glycyrrhetyl-3-O-sulfate on this conversion can be quantified.
Furthermore, by using 18β-Glycyrrhetyl-3-O-sulfate-d2 itself as the tracer, researchers can track its binding, dissociation, and potential covalent modification of the enzyme or other interacting proteins. This provides a much clearer picture of the mechanism of action than studies relying solely on non-labeled compounds. Such experiments are crucial for understanding the structure-activity relationship of glycyrrhetinic acid derivatives and for the rational design of new, more selective inhibitors for therapeutic purposes. nih.gov
Table 2: Example Research Findings from a Related Stable Isotope Study
| Study Focus | Isotopic Tracer Used | Key Finding | Relevance to 18β-Glycyrrhetyl-3-O-sulfate-d2 |
| 11β-HSD2 Inhibition | Deuterated Cortisol | Quantified the reduction in cortisol to cortisone conversion in the presence of an inhibitor. | Demonstrates the feasibility of using isotope tracers to precisely measure the inhibitory impact of compounds like 18β-Glycyrrhetyl-3-O-sulfate on their target enzymes. |
Integration of Deuterated Analogues in Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system as a whole. This requires the integration of data from multiple "omics" fields (genomics, transcriptomics, proteomics, and metabolomics) into computational models. creative-proteomics.com A major challenge in this field is the quantification of metabolic fluxes—the rates of turnover of metabolites in a living system. nih.gov
Static measurements of metabolite concentrations are often insufficient to understand the dynamic nature of metabolic networks. Stable isotope tracers like 18β-Glycyrrhetyl-3-O-sulfate-d2 are essential for performing metabolic flux analysis (MFA). nih.govnih.gov By tracking the rate at which the deuterium label from the tracer is incorporated into various downstream metabolites, researchers can calculate the rates of the interconnecting biochemical reactions. nih.gov
This quantitative flux data is invaluable for building and validating predictive models of metabolic networks. For example, data derived from tracing 18β-Glycyrrhetyl-3-O-sulfate-d2 could be integrated into a systems-level model of steroid hormone metabolism. Such a model could then be used to simulate how different levels of exposure to licorice-derived compounds might perturb the entire network, predict potential downstream effects, and identify key points of regulation. This approach moves beyond studying a single compound and its target to understanding its impact on the entire physiological system. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
